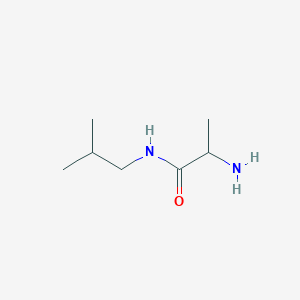

2-amino-N-(2-methylpropyl)propanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-amino-N-(2-methylpropyl)propanamide |

InChI |

InChI=1S/C7H16N2O/c1-5(2)4-9-7(10)6(3)8/h5-6H,4,8H2,1-3H3,(H,9,10) |

InChI Key |

DOHLDWQZEPRKEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C(C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino N 2 Methylpropyl Propanamide and Its Analogues

Established Synthetic Routes to 2-amino-N-(2-methylpropyl)propanamide

The most conventional and established route for the synthesis of this compound involves the direct coupling of an N-protected alanine (B10760859) precursor with isobutylamine (B53898) (2-methylpropan-1-amine). The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxyl group to facilitate the nucleophilic attack by the amine. researchgate.netluxembourg-bio.com

The general synthetic sequence is as follows:

Protection of the Amino Group: The amino group of alanine is highly nucleophilic and would interfere with the carboxyl activation and amidation process. Therefore, it must first be protected with a suitable protecting group. Common choices include the tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, which are stable under coupling conditions but can be removed under specific, mild conditions post-synthesis.

Carboxyl Group Activation and Amidation: The N-protected alanine's carboxylic acid is activated in situ using a coupling reagent. This activated intermediate then readily reacts with isobutylamine to form the protected N-isobutyl alaninamide.

Deprotection: The protecting group is removed from the nitrogen atom to yield the final product, this compound.

This foundational approach is the cornerstone of peptide synthesis and is widely adapted for creating a diverse range of N-substituted amino amides. researchgate.net

Amidation Reactions and Coupling Reagent Utilization

The success of the amidation reaction hinges on the choice of the coupling reagent, which activates the carboxylic acid. luxembourg-bio.com These reagents convert the carboxyl group into a more reactive species, such as an active ester or an O-acylisourea, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com The selection of the reagent is critical for achieving high yields, minimizing side reactions, and preserving the chiral integrity of the amino acid. researchgate.net

Several classes of coupling reagents are commonly employed:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. nih.gov To suppress side reactions and reduce the risk of racemization, carbodiimides are almost always used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt). nih.gov

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective, particularly for sterically hindered couplings. They generate active esters that lead to clean and efficient reactions.

Aminium/Uronium Salts: This class includes reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net HATU, in particular, is one of the most effective coupling reagents available, known for high coupling efficiencies and low rates of racemization, especially when used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). researchgate.net

The following table provides a comparison of commonly used coupling reagents for the synthesis of this compound from N-protected alanine.

| Reagent Class | Example(s) | Mechanism of Action | Advantages | Considerations |

|---|---|---|---|---|

| Carbodiimides | EDC, DCC | Forms O-acylisourea intermediate | Cost-effective, widely available | Requires additives (e.g., HOBt) to suppress racemization; DCC produces insoluble urea (B33335) byproduct. nih.gov |

| Phosphonium Salts | PyBOP, PyBrOP | Forms active ester | High efficiency, good for hindered couplings peptide.com | Higher cost compared to carbodiimides. |

| Aminium/Uronium Salts | HBTU, HATU | Forms active ester | Very high coupling rates, low racemization, particularly HATU researchgate.net | Can cause guanidinylation of the primary amine if used in excess. |

Optimization of Reaction Conditions and Solvent Systems

Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters include the choice of solvent, temperature, and reaction time.

Solvent Systems: Polar aprotic solvents are typically preferred for amidation reactions. Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common choices. peptide.com DMF is particularly effective at solubilizing protected amino acids and promoting the reaction.

Temperature: Most coupling reactions are performed at room temperature. However, for difficult couplings or to minimize side reactions, the initial activation step may be carried out at 0°C. peptide.com Elevated temperatures are generally avoided as they can increase the rate of racemization.

Additives and Base: The use of additives like HOBt or its more reactive analogue, HOAt (1-hydroxy-7-azabenzotriazole), is standard practice, especially with carbodiimides, to form less reactive, more selective active esters that minimize racemization. nih.gov A tertiary amine base, typically DIPEA, is often added to neutralize the proton released during the reaction and to facilitate the coupling process. peptide.com

The table below summarizes typical optimized conditions for the coupling of N-Boc-Alanine with isobutylamine.

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | DMF or DCM | Good solubility for reactants and reagents. |

| Temperature | 0°C to Room Temperature | Balances reaction rate with minimization of racemization. peptide.com |

| Coupling Reagent | HATU or HBTU/HOBt | High efficiency and low racemization rates. researchgate.net |

| Base | DIPEA (2-4 equivalents) | Non-nucleophilic base to neutralize acid formed and promote reaction. peptide.com |

| Reaction Time | 1-24 hours | Monitored by TLC or LC-MS for completion. |

Enantioselective and Chiral Synthesis Approaches

The "2-amino" portion of this compound originates from the amino acid alanine, which possesses a chiral center at the α-carbon. scribd.com Therefore, the final product can exist as two enantiomers: (S)-2-amino-N-(2-methylpropyl)propanamide and (R)-2-amino-N-(2-methylpropyl)propanamide. The biological activity of such molecules is often highly dependent on their stereochemistry, making enantioselective synthesis a critical consideration. nih.gov

Asymmetric Transformations for Stereoisomeric Control

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. While the most common method for this target molecule is to start from a chiral precursor, other asymmetric transformations can be applied to synthesize α-amino acid derivatives. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a key bond-forming step.

Derivatization from Chiral Amino Acid Precursors

The most practical and widely used strategy for synthesizing an enantiomerically pure form of this compound is to begin with a commercially available, enantiopure starting material. Both L-Alanine ((S)-2-aminopropanoic acid) and D-Alanine ((R)-2-aminopropanoic acid) are readily available and serve as excellent precursors.

This approach, known as a chiral pool synthesis, leverages the inherent stereochemistry of the starting material. The critical challenge in this method is to ensure that the chiral center is not compromised during the synthetic sequence (i.e., that no racemization occurs). luxembourg-bio.com Racemization involves the loss of stereochemical integrity, leading to a mixture of enantiomers. nih.gov

The risk of racemization is highest during the carboxyl group activation step. Highly reactive intermediates can be susceptible to deprotonation at the α-carbon, leading to a planar enolate intermediate that can be re-protonated from either face, scrambling the stereochemistry. The use of modern coupling reagents like HATU, often in combination with specific bases and optimized temperature control, is specifically designed to minimize this risk and ensure the stereospecific conversion of the chiral amino acid precursor to the final chiral amide product. luxembourg-bio.commdpi.com

Novel Synthetic Strategies and Process Intensification

While traditional batch synthesis is effective, modern chemistry is increasingly focused on developing more efficient, sustainable, and scalable processes. nih.gov These novel strategies, often falling under the umbrella of "process intensification," aim to improve synthetic routes by making them faster, safer, and more environmentally friendly.

Continuous-Flow Synthesis: Amide bond formation is well-suited to continuous-flow chemistry. nih.govrsc.org In a flow reactor, reagents are pumped through a series of tubes or channels where they mix and react. researchgate.net This technology offers several advantages over batch processing, including superior heat and mass transfer, improved safety by minimizing the volume of reactive intermediates at any given time, and the potential for straightforward automation and scale-up. nih.govacs.org The synthesis of peptides and amides has been successfully demonstrated in flow systems, often with significantly reduced reaction times. thieme-connect.dersc.org

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for amide bond formation. Specific enzymes, such as certain lipases or engineered ligases, can catalyze the coupling of carboxylic acids and amines under mild, aqueous conditions. nih.govnih.gov This approach avoids the need for protecting groups and harsh chemical reagents, generating minimal waste. The high stereospecificity of enzymes ensures that if a chiral amino acid is used as a substrate, the product will be formed with exceptionally high enantiomeric purity. nih.gov

Novel Reagents and Methodologies: Research continues to yield new methods for amide synthesis. This includes the development of novel catalysts, such as those based on boron, which can promote direct amidation without the need for stoichiometric activating agents. researchgate.net Other innovative approaches include N-alkylation of amides with alcohols and photocatalytic methods that proceed through different mechanistic pathways. rsc.org These strategies aim to increase atom economy and reduce the reliance on traditional coupling reagents, which often generate significant chemical waste.

One-Pot and Multicomponent Reaction Development

One-pot and multicomponent reactions (MCRs) represent a paradigm shift in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single reaction vessel. This approach avoids the lengthy isolation and purification of intermediates, thereby saving time, resources, and reducing waste. For the synthesis of α-amino amides like this compound, the Ugi and Passerini reactions are particularly relevant.

The Ugi four-component reaction (U-4CR) is a powerful tool for generating α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. numberanalytics.comnih.gov In a hypothetical synthesis of a protected form of this compound, a protected alanine derivative (the carboxylic acid component), an aldehyde, isobutylamine (the amine component), and an isocyanide could be combined in a single step. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. A subsequent Mumm rearrangement yields the final α-acylamino amide product. beilstein-journals.org The versatility of the Ugi reaction allows for the creation of a wide array of analogues by simply varying the starting components. nih.gov

The Passerini three-component reaction is another valuable MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgmdpi.com This product can serve as a versatile intermediate. For instance, a Passerini reaction could be envisioned to produce an N-(2-methylpropyl)-α-acyloxypropanamide. Subsequent hydrolysis of the ester and introduction of the amino group would lead to the desired this compound. The Passerini reaction is known for its high atom economy and often proceeds readily in aprotic solvents. wikipedia.orgresearchgate.net

Table 1: Illustrative One-Pot and Multicomponent Reactions for α-Amino Amide Synthesis This table presents generalized data based on typical Ugi and Passerini reactions and does not represent a specific synthesis of this compound.

| Reaction Type | Components | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ugi 4-CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Methanol | Room Temp. | 60-90 |

| Passerini 3-CR | Aldehyde, Carboxylic Acid, Isocyanide | Dichloromethane | Room Temp. | 70-95 |

Palladium-Catalyzed Amidation and Related Cross-Coupling Methods

Palladium-catalyzed reactions have become indispensable in modern organic synthesis, particularly for the formation of carbon-nitrogen bonds. These methods offer mild reaction conditions and high functional group tolerance compared to traditional amidation techniques.

Palladium-catalyzed amidation provides a direct route to N-alkyl amides from carboxylic acids or their derivatives and amines. For the synthesis of this compound, this would involve the coupling of a protected 2-aminopropanoic acid (like N-Boc-alanine) with isobutylamine. The reaction is typically facilitated by a palladium catalyst in combination with a suitable ligand, such as those from the Buchwald or Hartwig groups, and a base. mdpi.com The catalytic cycle generally involves the oxidative addition of a palladium(0) complex to an activated carboxylic acid derivative, followed by transmetalation with the amine and reductive elimination to afford the amide product and regenerate the catalyst.

Palladium-catalyzed cross-coupling reactions offer alternative strategies. For instance, a suitably functionalized propanamide derivative bearing a leaving group (e.g., a halide) at the nitrogen atom could potentially undergo a cross-coupling reaction with an organometallic reagent derived from isobutane. More commonly, a 2-halopropanamide could be coupled with isobutylamine in a Buchwald-Hartwig amination reaction. nih.gov These reactions are known for their broad substrate scope and have been extensively used in the synthesis of complex molecules. mdpi.comresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.gov

Table 2: Representative Palladium-Catalyzed Amidation Conditions This table presents generalized data based on typical palladium-catalyzed amidation reactions and does not represent a specific synthesis of this compound.

| Carboxylic Acid Derivative | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| N-Boc-Alanine | Isobutylamine | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100 | 75-95 |

| 2-Bromopropionyl Chloride | Isobutylamine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 80 | 70-90 |

Chemical Reactivity and Mechanistic Investigations of 2 Amino N 2 Methylpropyl Propanamide

Electrophilic and Nucleophilic Reactions of the Amine Moiety

The primary amine group in 2-amino-N-(2-methylpropyl)propanamide contains a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This allows it to readily react with a variety of electrophiles. byjus.com

Acylation and Alkylation Chemistry

The nucleophilic nature of the primary amine facilitates both acylation and alkylation reactions.

Acylation: This reaction involves the substitution of a hydrogen atom on the amine with an acyl group (R-C=O). It proceeds via nucleophilic acyl substitution when the amine reacts with acylating agents like acid chlorides or acid anhydrides. ncert.nic.inlibretexts.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in The resulting product is a diamide.

Alkylation: Primary amines can be alkylated by reaction with alkyl halides. openstax.org The amine acts as a nucleophile, displacing the halide in an Sₙ2 reaction. However, this process can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to further alkylation and a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salt products. libretexts.orgopenstax.orglibretexts.org

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Class | Example Reagent | Expected Product Structure |

| Acylation | Acid Chloride | Ethanoyl chloride (CH₃COCl) | N-(1-((2-methylpropyl)amino)-1-oxopropan-2-yl)acetamide |

| Acylation | Acid Anhydride (B1165640) | Acetic anhydride ((CH₃CO)₂O) | N-(1-((2-methylpropyl)amino)-1-oxopropan-2-yl)acetamide |

| Alkylation | Alkyl Halide | Iodomethane (CH₃I) | Mixture of N-methyl, N,N-dimethyl, and quaternary ammonium products |

Condensation and Heterocycle Formation

The amine group is a key participant in condensation reactions, particularly with carbonyl compounds, which can serve as precursors to various heterocyclic systems.

Condensation: Primary amines react with aldehydes and ketones in an acid-catalyzed nucleophilic addition to form an unstable carbinolamine intermediate. This intermediate then dehydrates to form a stable imine (Schiff base). wikipedia.orgacs.org This reversible reaction is often driven to completion by removing the water byproduct. wikipedia.org

Heterocycle Formation: Imines formed in situ are valuable intermediates in multicomponent reactions (MCRs) that can generate complex heterocyclic structures in a single step. nih.govorganic-chemistry.org For instance, the amine, a carbonyl compound, an isocyanide, and a carboxylic acid can participate in an Ugi four-component reaction to produce a dipeptide-like scaffold. tcichemicals.com Similarly, reactions like the Mannich or Strecker syntheses utilize amine condensation to build molecular complexity. nih.gov The specific heterocycle formed depends on the combination of reactants used. rsc.org

Table 2: Condensation and Multicomponent Reactions

| Reaction Type | Reactant(s) | Intermediate/Product Class |

| Condensation | Aldehyde (e.g., Benzaldehyde) | Imine (Schiff Base) |

| Condensation | Ketone (e.g., Acetone) | Imine (Schiff Base) |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Mannich Reaction | Aldehyde, Enolizable Carbonyl | β-Amino Carbonyl Compound |

Transformations of the Amide Linkage

The amide bond is characterized by resonance stabilization, making it the least reactive of the carboxylic acid derivatives. chemistrysteps.com Consequently, transformations of the amide linkage typically require harsh reaction conditions. youtube.com

Hydrolysis and Amide Bond Modifications

Amide bonds can be cleaved through hydrolysis under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This process requires heating the amide in the presence of a strong acid (e.g., H₂SO₄ or HCl) and water. libretexts.org The mechanism begins with the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. youtube.comkhanacademy.org A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, the C-N bond is cleaved to yield a carboxylic acid and an amine (which is protonated to an ammonium salt under the acidic conditions). libretexts.org

Base-Promoted Hydrolysis: This reaction involves heating the amide with a strong aqueous base, such as sodium hydroxide (B78521). libretexts.org The hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. libretexts.org This forms a tetrahedral intermediate which then collapses, expelling the amide anion (a very poor leaving group). The reaction is driven to completion by an irreversible acid-base reaction where the expelled amide anion deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and a neutral amine. chemistrysteps.comlibretexts.org

Table 3: Amide Hydrolysis Conditions and Products

| Condition | Reagents | Final Products |

| Acidic | H₃O⁺, Heat | 2-aminopropanoic acid and 2-methylpropan-1-ammonium salt |

| Basic | 1. NaOH, Heat; 2. H₃O⁺ workup | 2-aminopropanoate salt and 2-methylpropan-1-amine |

Reduction and Oxidation Pathways

Reduction: The amide group can be reduced to an amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.com The reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). The mechanism for a secondary amide involves the initial addition of a hydride to the carbonyl carbon. chemistrysteps.com The oxygen is then eliminated as an aluminate salt, forming an intermediate iminium ion, which is subsequently reduced by another hydride equivalent to yield the final secondary amine product. masterorganicchemistry.comyoutube.com

Oxidation: The oxidation of amides is generally a challenging transformation. While direct oxidation is not common, specific pathways have been reported under certain conditions, often involving metal catalysts. For instance, a cobalt(II)/Oxone system has been used to achieve C-N bond cleavage in secondary amides, converting them to primary amides. rsc.org A base-mediated oxidative degradation pathway has also been observed for certain secondary amides, though this is not a general synthetic method. bohrium.comnih.gov

Table 4: Reduction and Oxidation of the Amide Linkage

| Transformation | Reagent(s) | Product |

| Reduction | 1. LiAlH₄; 2. H₂O | N-(2-methylpropyl)propane-1,2-diamine |

| Oxidation | Co(II)/Oxone (specialized) | 2-aminopropanamide (B1330713) (primary amide) |

Rearrangement Reactions and Structural Reorganizations

Rearrangement reactions involve the migration of an atom or group within a molecule. While there are several named rearrangements involving amides, they typically require specific structural features not present in this compound or proceed through intermediates derived from other functional groups.

For example, the Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. youtube.com The Beckmann rearrangement transforms an oxime (derived from a ketone) into an amide. libretexts.orgorganic-chemistry.org These reactions are not directly applicable to the structure of this compound itself but illustrate the types of structural reorganizations that related compounds can undergo.

Favorskii-like Rearrangements

No information is available in the scientific literature regarding the participation of this compound in Favorskii-like rearrangements.

Mechanistic Probes and Reaction Pathway Elucidation

There is no documented use of this compound as a mechanistic probe to investigate or elucidate reaction pathways in the available scientific literature.

Stereochemical Attributes and Conformational Analysis of 2 Amino N 2 Methylpropyl Propanamide

Chiral Centers and Enantiomeric Forms

2-amino-N-(2-methylpropyl)propanamide possesses a single chiral center at the alpha-carbon (C2) of the propanamide backbone. This carbon atom is bonded to four different substituents: an amino group (-NH2), a methyl group (-CH3), a carboxamide group (-C(O)NHCH2CH(CH3)2), and a hydrogen atom. The presence of this stereocenter means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. wikipedia.org

These enantiomers are designated as (R)-2-amino-N-(2-methylpropyl)propanamide and (S)-2-amino-N-(2-methylpropyl)propanamide, according to the Cahn-Ingold-Prelog (CIP) priority rules. The two enantiomers exhibit identical physical properties, such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, a property known as optical activity. libretexts.org A mixture containing equal amounts of both enantiomers is termed a racemic mixture and is optically inactive.

Table 1: Enantiomeric Forms of this compound

| Enantiomer | Absolute Configuration | Optical Rotation |

| (R)-2-amino-N-(2-methylpropyl)propanamide | R | Opposite to (S)-enantiomer |

| (S)-2-amino-N-(2-methylpropyl)propanamide | S | Opposite to (R)-enantiomer |

Determination of Absolute and Relative Configurations

The determination of the absolute configuration of a chiral molecule is crucial for understanding its stereospecific interactions. Several analytical techniques can be employed to elucidate the three-dimensional arrangement of atoms at the chiral center of this compound.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of one of the enantiomers, a detailed three-dimensional electron density map can be generated, revealing the precise spatial arrangement of all atoms. To determine the absolute configuration, the crystal is often derivatized with a heavy atom, or anomalous dispersion effects are utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectroscopy cannot directly distinguish between enantiomers, it can be used to determine the absolute configuration by employing chiral derivatizing agents (CDAs). frontiersin.orgnih.gov For instance, the reaction of the amino group of this compound with a chiral reagent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) results in the formation of diastereomeric amides. The differing spatial environments of the protons in these diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, which can be analyzed to deduce the absolute configuration of the original amine. frontiersin.orgnih.govacs.org

Chiroptical Spectroscopy: Techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) measure the differential interaction of chiral molecules with left- and right-circularly polarized light. While these methods are often used to compare the stereochemistry of a new compound to that of a known compound, computational methods can be used to predict the CD spectrum for a given absolute configuration, which can then be compared to the experimental spectrum.

The relative configuration of multiple chiral centers within a molecule can also be determined by techniques like NMR, but as this compound has only one stereocenter, this is not applicable.

Conformational Preferences and Dynamics

Amide Bond Conformation: The amide bond (C(O)-N) has a partial double bond character, which restricts rotation and results in two primary planar conformations: trans and cis. In the trans conformation, the alpha-carbon and the isobutyl group are on opposite sides of the C-N bond, while in the cis conformation, they are on the same side. For most acyclic secondary amides, the trans conformation is sterically favored over the cis conformation. nih.gov Given the steric bulk of the isobutyl group, it is highly probable that the trans conformation of the amide bond is the predominant form for this compound.

Rotational Isomers (Rotamers): Rotation around the other single bonds, such as the N-C(isobutyl) and Cα-C(carbonyl) bonds, gives rise to various rotational isomers or rotamers. The relative energies of these rotamers are influenced by steric hindrance and potential intramolecular hydrogen bonding. For instance, the rotation of the isobutyl group will be influenced by its interaction with the carbonyl oxygen and the alpha-methyl group. Computational modeling, such as density functional theory (DFT) calculations, can be used to predict the most stable conformations and the energy barriers between them. cdnsciencepub.comresearchgate.net

Influence of Stereochemistry on Molecular Interactions

The chirality of this compound is a critical factor in its interactions with other chiral molecules, particularly in biological systems where receptors, enzymes, and other biomolecules are inherently chiral. nih.gov The two enantiomers, (R)- and (S)-2-amino-N-(2-methylpropyl)propanamide, will interact with a chiral environment to form diastereomeric complexes, which can have different energies and geometries.

Biological Activity: This difference in interaction often leads to significant variations in the biological activity of the two enantiomers. One enantiomer may exhibit a desired therapeutic effect, while the other may be less active, inactive, or even produce adverse effects. This is because the binding site of a biological target is stereospecific, and only one enantiomer may fit correctly to elicit a response. The precise fit is determined by a combination of factors, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions, all of which are dependent on the three-dimensional structure of the ligand. nih.govnih.gov

Enantioselective Binding: The differential binding of enantiomers to a chiral receptor is a well-established principle in pharmacology and biochemistry. The binding affinity of each enantiomer of this compound to a specific receptor would likely differ due to the formation of diastereomeric receptor-ligand complexes. The enantiomer that presents a more complementary arrangement of functional groups to the binding site will exhibit a higher affinity.

Spectroscopic and Chromatographic Characterization Methods for 2 Amino N 2 Methylpropyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-amino-N-(2-methylpropyl)propanamide. Both ¹H and ¹³C NMR would provide definitive information about the carbon-hydrogen framework.

In ¹H NMR, the spectrum would exhibit distinct signals for each unique proton environment. The isobutyl group would produce a characteristic pattern: a doublet for the six equivalent methyl protons, a nonet (or multiplet) for the single methine proton, and a doublet of doublets (or triplet) for the methylene (B1212753) protons adjacent to the amide nitrogen. The alanine (B10760859) portion would show a doublet for the methyl group and a quartet for the alpha-carbon's proton. The primary amine and secondary amide protons would appear as broad singlets, which are often exchangeable with D₂O.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. researchgate.net The spectrum would show seven distinct signals corresponding to the carbonyl carbon of the amide, the alpha-carbon, the methyl carbon of the alanine backbone, and the four unique carbons of the N-isobutyl group. The chemical shift of the carbonyl carbon is particularly indicative of the amide environment. tcichemicals.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table contains predicted data based on established chemical shift values for similar functional groups.

| Predicted ¹H NMR Data | |||

|---|---|---|---|

| Assignment | Predicted Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₂ | ~0.9 | Doublet (d) | 6H |

| -CH(CH₃)₂ | ~1.8 | Multiplet (m) | 1H |

| -CH-CH₃ | ~1.3 | Doublet (d) | 3H |

| -NH-CH₂- | ~3.0 | Triplet (t) or Doublet of Doublets (dd) | 2H |

| -CH(NH₂)- | ~3.5 | Quartet (q) | 1H |

| -NH₂ | ~1.5-2.5 (broad) | Singlet (s) | 2H |

| -NH- | ~7.5-8.5 (broad) | Singlet (s) | 1H |

| Predicted ¹³C NMR Data | |||

| Assignment | Predicted Shift (ppm) | ||

| -C=O | ~175 | ||

| -CH(NH₂) | ~50 | ||

| -CH-CH₃ | ~20 | ||

| -NH-CH₂- | ~47 | ||

| -CH(CH₃)₂ | ~28 | ||

| -C(CH₃)₂ | ~20 |

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula, C₇H₁₆N₂O.

Tandem mass spectrometry (MS/MS) using techniques like collision-induced dissociation (CID) is used to analyze the fragmentation patterns, which provides structural confirmation. archive.org The fragmentation of the protonated molecule [M+H]⁺ would likely follow predictable pathways for amino acid amides. Key fragmentation events would include:

Loss of ammonia (B1221849) (NH₃): A common loss from the primary amine group.

Cleavage of the amide bond: Resulting in fragments corresponding to the alaninyl cation or the isobutylamine (B53898) cation.

Alpha-cleavage: Fragmentation at the C-C bond adjacent to the primary amine.

Loss of the isobutyl group: Cleavage of the N-isobutyl bond.

Table 2: Predicted Key Mass Fragments for this compound This table contains predicted data based on the compound's structure and known fragmentation patterns of similar molecules.

| m/z Value | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 145.1335 | [C₇H₁₇N₂O]⁺ | Molecular Ion [M+H]⁺ |

| 128.1073 | [C₇H₁₄NO]⁺ | Loss of NH₃ |

| 88.0757 | [C₄H₁₀N]⁺ | Isobutylamine cation from amide cleavage |

| 72.0550 | [C₃H₆NO]⁺ | Alaninyl cation from amide cleavage |

| 44.0495 | [C₂H₆N]⁺ | Alpha-cleavage at the amine |

Chromatographic Separations for Purity Assessment and Enantiomeric Resolution

Chromatographic techniques are indispensable for assessing the chemical purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds. For a polar molecule like this compound, a reverse-phase (RP) method using a C18 stationary phase would be effective. The mobile phase would typically consist of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. Purity is determined by integrating the area of the main peak relative to any impurity peaks detected, usually with a UV detector.

Since the alpha-carbon of the alanine backbone is a stereocenter, the compound exists as a pair of enantiomers (R and S forms). Standard HPLC cannot separate these isomers. Enantiomeric resolution requires Chiral HPLC, which utilizes a chiral stationary phase (CSP). For amino acid derivatives, macrocyclic glycopeptide-based CSPs (such as those using teicoplanin) or polysaccharide-based CSPs are highly effective. researchgate.net These phases create transient diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation and quantification.

While the parent compound is generally too polar and not volatile enough for direct analysis by Gas Chromatography (GC) without derivatization, GC is the ideal technique for identifying and quantifying low molecular weight, volatile degradation products. google.com Thermal or oxidative degradation of this compound could produce smaller, more volatile compounds. Potential degradation products that could be monitored by GC, often coupled with a mass spectrometer (GC-MS), include isobutylamine, propionaldehyde, and other fragments resulting from the breakdown of the amide or amino acid structure.

Advanced Spectroscopic Methods for Molecular Structure and Dynamics

Beyond NMR and MS, other spectroscopic techniques provide valuable information about the molecule's structure and functional groups. Infrared (IR) and Raman spectroscopy are powerful tools for identifying characteristic vibrational modes.

For this compound, the IR spectrum would show distinct absorption bands confirming the presence of key functional groups. These include:

N-H stretching: Two bands in the 3400-3200 cm⁻¹ region for the primary amine (-NH₂) and one band for the secondary amide (-NH-).

C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.

C=O stretching (Amide I): A strong, characteristic band around 1650 cm⁻¹.

N-H bending (Amide II): A significant band near 1550 cm⁻¹.

Raman spectroscopy provides complementary vibrational information and is particularly useful for symmetric vibrations that may be weak in the IR spectrum.

Table 3: Predicted Principal Infrared Absorption Bands This table contains predicted data based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3350-3250 | N-H Stretch | Secondary Amide (-NH-) |

| 2960-2870 | C-H Stretch | Alkyl groups (-CH₃, -CH₂, -CH) |

| ~1650 | C=O Stretch (Amide I) | Amide (-C=O) |

| ~1550 | N-H Bend (Amide II) | Amide (-NH-) |

| 1640-1560 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

Computational and Theoretical Chemistry Studies on 2 Amino N 2 Methylpropyl Propanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. escholarship.org For a molecule like 2-amino-N-(2-methylpropyl)propanamide, these calculations can provide invaluable insights into its chemical behavior. By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within the molecule, which governs its properties.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors

| Parameter | Symbol | Value (Illustrative) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | 1.2 eV | Electron-accepting ability |

| Energy Gap | ΔE | 7.7 eV | Chemical reactivity and stability |

| Electronegativity | χ | 2.65 eV | Electron-attracting tendency |

| Chemical Hardness | η | 3.85 eV | Resistance to electronic change |

| Chemical Softness | S | 0.26 eV-1 | Propensity for reaction |

| Electrophilicity Index | ω | 0.91 eV | Capacity to accept electrons |

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations due to the rotation around single bonds. Understanding this conformational landscape is critical as it dictates the molecule's biological activity and physical properties. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of this compound. rsc.org

Molecular modeling can be used to build an initial 3D structure of the molecule. This structure can then be subjected to conformational analysis, where various computational methods are used to identify low-energy conformations (conformers). These methods can range from systematic searches, where bond rotations are explored in a stepwise manner, to more sophisticated Monte Carlo or genetic algorithms.

Molecular dynamics simulations provide a more dynamic picture. By simulating the movements of atoms over time based on a force field that describes the interatomic forces, MD can explore the accessible conformations of the molecule in a simulated environment (e.g., in a solvent like water). These simulations can reveal the preferred conformations, the flexibility of different parts of the molecule, and the transitions between different conformational states. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target.

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. rsc.orgdigitellinc.com This method is central to drug discovery and is used to predict the binding affinity and mode of interaction between a ligand and its target.

For this compound, molecular docking could be employed to screen for potential biological targets and to understand the molecular basis of its activity. The process involves:

Preparation of the Ligand and Receptor: Obtaining or generating 3D structures of both the ligand (this compound) and the potential receptor.

Docking Simulation: Using a docking program to explore a vast number of possible binding poses of the ligand within the receptor's binding site.

Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Studies on similar small molecules have demonstrated the utility of docking in identifying key amino acid residues involved in binding and in guiding the design of more potent analogs. osti.gov

Table 2: Potential Intermolecular Interactions Identified Through Molecular Docking

| Interaction Type | Potential Functional Groups Involved |

|---|---|

| Hydrogen Bonding | Amine (-NH2) and amide (-CONH-) groups |

| Hydrophobic Interactions | Isobutyl group and propyl backbone |

| Electrostatic Interactions | Partial charges on oxygen, nitrogen, and hydrogen atoms |

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry offers powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. escholarship.orgosti.gov Methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted, providing a theoretical spectrum that can be compared with experimental data to confirm the structure of this compound.

Beyond characterization, computational methods can be used to predict the most likely pathways for chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition states—the highest energy points along the reaction coordinate—and calculate the activation energies. This information is vital for understanding reaction mechanisms and for predicting the feasibility and rate of a chemical transformation. Techniques such as the Artificial Force Induced Reaction (AFIR) method can be used to systematically explore potential reaction paths without prior knowledge of the products, which is a significant advantage in discovering novel chemical reactivity.

Enzymatic Transformations and Biotransformation Pathways Non Clinical Context of 2 Amino N 2 Methylpropyl Propanamide

In Vitro Biotransformation Studies

Thorough searches of scientific databases and literature archives did not yield any in vitro biotransformation studies specifically focused on 2-amino-N-(2-methylpropyl)propanamide.

Hepatic Microsomal Metabolism (Excluding Clinical Human Data)

No studies investigating the metabolism of this compound using hepatic microsomes from any species (excluding clinical human data) were identified. Research on other N-substituted amides suggests that hepatic microsomes can be involved in metabolic pathways such as N-dealkylation and hydroxylation, but this cannot be specifically attributed to the target compound without direct experimental evidence.

Enzyme-Specific Transformations (e.g., Glucuronidation, Oxidation)

There is no available research detailing the specific enzymes, such as UDP-glucuronosyltransferases or cytochrome P450 monooxygenases, that may be responsible for the glucuronidation or oxidation of this compound. While amides can undergo enzymatic hydrolysis, the specific amidases or other hydrolases that might act on this compound have not been described in the literature.

Microbial and Environmental Degradation Pathways

Information regarding the microbial and environmental breakdown of this compound is not present in the reviewed scientific literature.

Biocatalytic Modifications

No studies were found that describe the use of microbial or isolated enzymes for the biocatalytic modification of this compound.

Mechanistic Enzymology of this compound Interactions

Due to the lack of studies on the enzymatic transformation of this compound, there is no information available regarding the mechanistic enzymology of its interactions with any enzyme.

Substrate Specificity and Catalytic Efficiency

Information regarding the substrate specificity of enzymes towards this compound is not available. It is unknown if any enzyme is capable of recognizing and catalyzing a reaction involving this molecule. To determine this, the compound would need to be tested as a potential substrate for a variety of enzymes, particularly those known to act on amide bonds.

Furthermore, without evidence of enzymatic activity on this compound, its catalytic efficiency cannot be determined. The catalytic efficiency, typically expressed as kcat/KM, is a measure of how efficiently an enzyme converts a substrate into a product. This requires experimental data on the enzyme's turnover number (kcat) and its Michaelis constant (KM) for the substrate, none of which is available for this compound.

Structure Activity Relationship Sar Investigations of 2 Amino N 2 Methylpropyl Propanamide Derivatives

Design and Synthesis of Structure-Activity Probes

The exploration of the structure-activity relationships (SAR) of 2-amino-N-(2-methylpropyl)propanamide derivatives necessitates the systematic design and synthesis of a diverse library of chemical analogs. These analogs, often referred to as "probes," are strategically modified to investigate the impact of various structural features on biological activity. The synthetic strategies employed are designed to be versatile, allowing for the introduction of a wide range of functional groups at specific positions within the parent molecule.

A common approach to generating a library of N-substituted-β-amino acid derivatives involves multi-step synthetic pathways. For instance, initial compounds can be converted into a series of derivatives containing moieties such as hydrazide, pyrrole, and chloroquinoxaline. These intermediates can then undergo further reactions, for example, with 2,3-dichloro-1,4-naphthoquinone, to produce benzo[b]phenoxazine derivatives. This methodology allows for the creation of a structurally diverse set of compounds from a common starting material. nih.gov

Another key synthetic strategy involves the modification of the amino acid backbone itself. Techniques such as N-alkylation are frequently employed. Base-mediated alkylation of N-tosyl sulfonamides, for example, allows for the introduction of various alkyl groups onto the nitrogen atom. While the N-tosyl protection offers the advantage of producing highly crystalline products, its removal can require harsh conditions. monash.edu A more widely used method is the N-methylation of N-acyl and N-carbamoyl amino acids using sodium hydride and methyl iodide. monash.edu

For the synthesis of more complex peptide-like structures, solid-phase peptide synthesis (SPPS) is a powerful tool. This technique allows for the sequential addition of amino acids, including non-proteinogenic ones, to a growing peptide chain attached to a solid support. For example, Fmoc-protective groups can be used to protect the amino terminus during coupling reactions and are subsequently removed to allow for the addition of the next amino acid in the sequence. nih.gov

The design of these probes is often guided by the desire to modulate physicochemical properties such as hydrophobicity, charge, and steric bulk. For example, in the design of antimicrobial peptides, increasing the hydrophobicity and/or charge can lead to improved antimicrobial activity. nih.gov Similarly, in the development of other therapeutic agents, modifications are made to optimize interactions with a specific biological target. The synthesis of these carefully designed probes is the foundational step in elucidating the SAR of this compound and its derivatives.

Correlation of Structural Modifications with Biological Activities (Excluding Clinical Human Data)

Antimicrobial Activity Studies

The investigation into the antimicrobial properties of this compound derivatives is heavily influenced by research on antimicrobial peptides (AMPs) and their analogs. The core structure of this compound, being an amino acid derivative, makes it a relevant scaffold for the development of novel antimicrobial agents.

One key area of investigation is the role of N-alkylation. Studies on N-alkyl derivatives of 2-amino-2-deoxy-D-glucose have shown that even simple alkylation can confer weak antifungal activity. nih.gov In the context of more complex peptide-like molecules, N-methylation can increase lipophilicity, which may enhance membrane permeability and bioavailability. monash.edu

The introduction of different substituents can have a significant impact on antimicrobial potency. For example, in a series of N-substituted-β-amino acid derivatives, the introduction of a substituent into a benzo[b]phenoxazine moiety was shown to increase antibacterial activity. Conversely, the parent 3-[(2-hydroxyphenyl)amino]butanoic acid derivatives lacked antimicrobial activity, highlighting the importance of specific structural modifications. nih.gov

Structure-activity relationship studies on antimicrobial peptides have revealed that both hydrophobicity and cationic charge are crucial for activity. Increasing these properties can lead to enhanced antimicrobial effects. nih.gov However, there is a delicate balance, as excessive hydrophobicity can also lead to increased hemolytic activity, a measure of toxicity towards red blood cells. The substitution of lysine (B10760008) residues with other cationic amino acids, such as ornithine, diaminobutyric acid, and arginine, has been shown to maintain antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov

The following table summarizes the antimicrobial activity of selected N-substituted-β-amino acid derivatives against various microbial strains.

| Compound | Microorganism | Activity Level |

|---|---|---|

| Compound 9a | S. aureus | Good |

| Compound 9b | S. aureus | Good |

| Compound 9c | S. aureus | Good |

| Compound 10c | S. aureus | Good |

| Compound 12f | S. aureus | Good |

| Compound 9a | M. luteum | Most Sensitive |

| Compound 9b | M. luteum | Most Sensitive |

| Compound 9c | M. luteum | Most Sensitive |

| Compound 10b | M. luteum | Most Sensitive |

| Compound 10c | M. luteum | Most Sensitive |

| Compound 12f | M. luteum | Most Sensitive |

| Compound 12g | M. luteum | Most Sensitive |

| Compound 13 | M. luteum | Most Sensitive |

Anti-inflammatory Potential Investigations

The anti-inflammatory potential of this compound derivatives has been explored through the synthesis and evaluation of various analogs. A key strategy in this area is the hybridization of the propanamide scaffold with known anti-inflammatory pharmacophores.

For example, novel acetamide (B32628) derivatives of 2-aminobenzimidazole (B67599) have been synthesized and shown to possess strong anti-arthritic activity in rat models. This effect is attributed to the suppression of pro-inflammatory mediators. nih.gov This suggests that incorporating a 2-aminobenzimidazole moiety into a this compound backbone could yield potent anti-inflammatory agents.

Another approach involves the creation of hybrids between secondary amines and amide-sulfamide derivatives. These compounds have been investigated for their ability to modulate inflammatory pathways. nih.gov The development of N-(1-Adamantyl)benzamides as dual modulators of the cannabinoid CB2 receptor and fatty acid amide hydrolase (FAAH) also points to a promising direction for anti-inflammatory drug design. The simultaneous activation of the CB2 receptor and inhibition of FAAH can lead to a synergistic anti-inflammatory effect. nih.gov

Investigations into acid chloride derivatives of 2-amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophen-3-carboxamide have also yielded compounds with anti-inflammatory activity comparable to that of ibuprofen. researchgate.net These findings underscore the potential of modifying the propanamide structure to achieve significant anti-inflammatory effects.

The following table presents the in vivo anti-inflammatory activity of selected amide-sulfamide compounds in a xylene-induced ear edema model.

| Compound | In Vivo Anti-inflammatory Activity |

|---|---|

| Amide-sulfamide derivative 1 | Active |

| Amide-sulfamide derivative 2 | Highly Active |

| Amide-sulfamide derivative 3 | Moderately Active |

Neuroprotective Analogues Research

The search for neuroprotective agents has led to the exploration of various chemical scaffolds, including derivatives of amino acids and peptides. While direct studies on the neuroprotective effects of this compound derivatives are not extensively documented, research on analogous structures provides valuable insights into potential research directions.

One area of focus is the modification of small peptides with known neuroprotective properties. For example, analogues of glycyl-L-prolyl-L-glutamic acid (GPE), an endogenous tripeptide with neuroprotective effects, have been synthesized by modifying the alpha-carboxylic acid group of the glutamic acid residue. Pharmacological evaluation of these novel compounds helps to understand the role of specific residues in the observed neuroprotective properties. nih.gov This approach could be adapted to design and synthesize peptide-like derivatives of this compound.

Another promising strategy involves the development of inhibitors for enzymes implicated in neurodegenerative processes. Calpain-1, a calcium-activated neutral protease, is one such target. The synthesis of α-ketoamide-based stereoselective calpain-1 inhibitors has yielded compounds with neuroprotective effects. researchgate.net Given that this compound possesses an amide bond, it could serve as a starting point for the design of novel calpain inhibitors.

Furthermore, research into phenylpyrrolidine derivatives has identified compounds that can improve cognitive functions in experimental ischemic stroke models. These compounds have shown neuroprotective features in in vitro experiments and the ability to cross the blood-brain barrier. mdpi.com This highlights the potential of exploring heterocyclic derivatives of this compound for neuroprotective applications.

The following table summarizes the neuroprotective activity of selected GPE analogues.

| GPE Analogue | Neuroprotective Effect |

|---|---|

| Analogue 1 | Significant |

| Analogue 2 | Moderate |

| Analogue 3 | Weak |

Enzyme Target Modulators (e.g., Matrix Metalloproteinases, Acetylcholinesterase, Cannabinoid-1 Receptor, Translocator Protein)

The versatility of the this compound scaffold makes it an attractive starting point for the design of modulators for various enzyme targets.

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various pathological processes, including cancer and inflammation. The development of MMP inhibitors is an active area of research. Novel acetamide derivatives of 2-aminobenzimidazole have been shown to attenuate the transcript levels of MMP1, suggesting a potential mechanism for their anti-arthritic effects. nih.gov

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease. The propanamide structure can be found in some known AChE inhibitors, indicating that derivatives of this compound could be explored for this activity.

Cannabinoid-1 (CB1) Receptor: The CB1 receptor is a G protein-coupled receptor that is a key component of the endocannabinoid system. Structure-activity relationship studies of endocannabinoids have shown that the amide head group is crucial for high-affinity binding to the CB1 receptor. nih.gov This makes this compound, with its inherent amide functionality, a promising scaffold for the design of novel CB1 receptor modulators.

Translocator Protein (TSPO): TSPO is a mitochondrial protein that is upregulated in response to neuroinflammation. As such, it is a valuable biomarker and a potential therapeutic target. The development of ligands for TSPO is an active area of research for both diagnostic imaging and therapeutic intervention.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This technique is invaluable for understanding structure-activity relationships and for designing new, more potent, and selective ligands.

The process of pharmacophore modeling typically involves the following steps:

Selection of a training set: A diverse set of molecules with known biological activity against the target of interest is chosen.

Conformational analysis: The possible three-dimensional conformations of the training set molecules are generated.

Feature identification: Common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, are identified among the active molecules.

Pharmacophore model generation: A hypothesis is generated that defines the spatial arrangement of these features necessary for biological activity.

Model validation: The model is tested for its ability to distinguish between active and inactive compounds.

For this compound derivatives, pharmacophore modeling can be applied to various biological targets. For instance, in the development of cyclooxygenase (COX) inhibitors, pharmacophore models can be generated based on known inhibitors to guide the design of new anti-inflammatory agents. nih.gov Similarly, for fatty acid amide hydrolase (FAAH) inhibitors, a pharmacophore model might include features such as hydrogen-bond acceptors, a hydrophobic unit, and an aromatic ring. researchgate.net

Ligand design principles based on these models involve synthesizing new molecules that match the pharmacophoric features. This can be achieved through various strategies, including:

Scaffold hopping: Replacing the core structure of a molecule while retaining the key pharmacophoric features.

Fragment-based design: Identifying small molecular fragments that bind to specific pockets of the target protein and then linking them together to create a more potent ligand.

Structure-based design: Using the three-dimensional structure of the target protein to design ligands that fit snugly into the active site and make favorable interactions.

The application of these principles to the this compound scaffold can lead to the discovery of novel and effective modulators of a wide range of biological targets.

Applications of 2 Amino N 2 Methylpropyl Propanamide in Chemical Biology and Advanced Materials

Role as a Chemical Building Block in Complex Molecule Synthesis

The molecular architecture of 2-amino-N-(2-methylpropyl)propanamide, featuring both an amino group and an amide linkage, renders it a valuable precursor in the synthesis of more complex chemical entities. Its primary amine provides a reactive site for the formation of new carbon-nitrogen bonds, a fundamental process in the assembly of a wide array of organic molecules. This reactivity is crucial for its incorporation into larger molecular frameworks through various chemical transformations.

In the field of organic synthesis, compounds with similar structures, such as aminophosphonates, are recognized for their utility in constructing larger, functionalized molecules. For instance, the synthesis of enantiomerically enriched protected 2-amino-, 2,3-diamino-, and 2-amino-3-hydroxypropylphosphonates has been achieved through regioselective ring-opening reactions of N-protected (aziridin-2-yl)methylphosphonates. This highlights the general principle of using amino-functionalized building blocks to create more elaborate structures with potential applications in medicinal chemistry and materials science. While direct examples of this compound in such syntheses are not extensively documented, its structural motifs suggest a similar capacity to serve as a foundational component in multi-step synthetic pathways.

Development of Peptide Mimetics and Related Bio-Conjugates

Peptide mimetics, or peptidomimetics, are compounds that mimic the structure and function of natural peptides. They are designed to overcome some of the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. The incorporation of non-natural amino acid derivatives, like this compound, into peptide chains is a key strategy in the development of these mimetics.

The isobutyl group on the amide nitrogen of this compound can introduce specific steric and hydrophobic properties into a peptide backbone, potentially influencing its conformation and interaction with biological targets. The use of unnatural amino acids in peptidomimetics is a well-established approach to enhance metabolic stability. For example, the substitution of natural L-amino acids with D-amino acids or the incorporation of other non-proteinogenic amino acids can render the resulting peptide less susceptible to enzymatic degradation.

Furthermore, the primary amino group of this compound provides a convenient handle for conjugation to other molecules, such as natural compounds, to create bio-conjugates with enhanced properties. This conjugation can improve the solubility, targeting, or therapeutic efficacy of the parent molecule.

Applications in Agrochemical Research and Development

The search for new and effective agrochemicals is a continuous effort to improve crop protection and yield. While specific studies on the agrochemical applications of this compound are not prominent in publicly available research, the broader class of aminophosphonates has been investigated for such purposes. These compounds have been synthesized and evaluated for their potential as herbicides and pesticides.

Utility in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. The self-assembly of small molecules into larger, ordered structures is a cornerstone of this field and has led to the development of a wide range of functional biomaterials.

Emerging Research Frontiers and Future Perspectives for 2 Amino N 2 Methylpropyl Propanamide

Unexplored Reactivity and Synthetic Opportunities

Currently, there is a lack of published studies focusing specifically on the reactivity profile of 2-amino-N-(2-methylpropyl)propanamide. The molecule possesses a primary amine, a secondary amide, and an isobutyl group, which suggests potential for a variety of chemical transformations.

Potential Reactivity:

Amine Group: The primary amine could undergo reactions such as N-alkylation, N-acylation, Schiff base formation with aldehydes and ketones, and diazotization.

Amide Group: The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions. It could also potentially undergo reduction.

Isobutyl Group: The C-H bonds of the isobutyl group could be subject to radical halogenation or other functionalization methods, although these are generally less selective.

Synthetic Opportunities: A plausible synthetic route for this compound would likely involve the coupling of a protected α-amino acid, such as N-Boc-alanine, with isobutylamine (B53898), followed by deprotection. Variations in the coupling agents, protecting groups, and reaction conditions could be explored to optimize yield and purity. Alternative synthetic strategies could also be investigated, potentially offering more efficient or scalable processes.

Table 1: Potential Chemical Reactions for this compound

| Functional Group | Reaction Type | Potential Reagents | Expected Product Type |

|---|---|---|---|

| Primary Amine | N-Acylation | Acyl chlorides, Anhydrides | N-acylated derivative |

| Primary Amine | N-Alkylation | Alkyl halides | Secondary or tertiary amine |

| Primary Amine | Schiff Base Formation | Aldehydes, Ketones | Imine |

Advanced Computational Approaches and Artificial Intelligence in Design

Computational Approaches:

Quantum Mechanics (QM): QM methods could be used to calculate the molecule's electronic structure, molecular orbital energies (HOMO/LUMO), and predict its reactivity and spectral properties (IR, NMR).

Molecular Dynamics (MD): MD simulations could provide insights into the conformational flexibility of the molecule and its interactions with solvents or potential biological targets.

QSAR Modeling: Should a series of derivatives be synthesized and tested for a particular activity, Quantitative Structure-Activity Relationship (QSAR) models could be developed to guide further optimization.

Artificial Intelligence in Design:

De Novo Design: Generative AI models could be employed to design novel derivatives of this compound with desired properties, such as enhanced binding affinity to a specific biological target. acs.orgnih.gov

Property Prediction: AI and machine learning algorithms can predict various physicochemical and biological properties, helping to prioritize which derivatives to synthesize and test. nih.gov

New Biological Targets and Mechanistic Insights (Non-Clinical)

The biological activity of this compound has not been characterized in non-clinical studies. The structural similarity to amino acid amides suggests that it could potentially interact with various biological systems.

Potential Biological Targets:

Enzymes: As an amide, it could be a substrate or inhibitor for proteases or amidases.

Receptors: The molecule's functional groups may allow it to bind to various cell surface or intracellular receptors.

Ion Channels: There is a possibility of interaction with ion channels, although this would need to be experimentally verified.

Mechanistic Insights: To gain mechanistic insights, initial studies would involve screening the compound against a panel of biological targets. If any activity is identified, further biochemical and biophysical assays would be necessary to determine the mechanism of action. Techniques such as X-ray crystallography or cryo-electron microscopy could be used to visualize the binding mode of the compound to its target.

Integration with Green Chemistry Principles and Sustainable Synthesis

There is no information available on the application of green chemistry principles to the synthesis of this compound. The development of a sustainable synthesis for this compound would be a valuable research endeavor.

Green Chemistry Principles:

Atom Economy: Designing a synthesis that maximizes the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable sources.

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste.

Safer Solvents and Reagents: Selecting solvents and other chemicals that are less hazardous to human health and the environment.

Sustainable Synthesis Strategies: Future research could focus on developing a synthetic route that utilizes biocatalysis, such as using enzymes for the amide bond formation, which often proceeds under mild conditions in aqueous solvents. Additionally, exploring solvent-free reaction conditions or the use of green solvents like water or supercritical CO2 could significantly improve the environmental footprint of the synthesis.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| N-Boc-alanine |

| Isobutylamine |

Q & A

Q. What are the common synthetic routes for 2-amino-N-(2-methylpropyl)propanamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling a 2-aminopropanoic acid derivative with a 2-methylpropylamine under controlled conditions. A widely used approach is the activation of the carboxylic acid group (e.g., via acyl chlorides or coupling reagents like BOP) followed by nucleophilic substitution with the amine. For example:

- Step 1: Prepare the acyl chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride.

- Step 2: React the intermediate with 2-methylpropylamine in anhydrous dichloromethane at 0–5°C to minimize side reactions.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Optimization involves adjusting solvent polarity, temperature, and stoichiometry. Monitoring by thin-layer chromatography (TLC) ensures reaction progress .

Q. Which analytical techniques are most effective for characterizing purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the 2-methylpropyl group (δ ~0.9–1.2 ppm for isobutyl CH₃) and amide protons (δ ~6.5–8.5 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C₇H₁₅N₂O).

- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch).

- HPLC: Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95%) .

Q. What preliminary biological assays assess bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays: Use fluorogenic substrates (e.g., for proteases) to measure IC₅₀ values. Include positive controls (e.g., E-64 for cysteine proteases).

- Cell Viability Assays: MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity (48–72 h exposure).

- Antimicrobial Screening: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How to design experiments elucidating the mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Vary substrate and inhibitor concentrations.

- Docking Simulations: Use Schrödinger Suite or AutoDock to model interactions between the compound and target enzymes (e.g., kinases, proteases). Validate with mutagenesis (e.g., alanine scanning of binding pockets).

- Thermal Shift Assay (TSA): Monitor enzyme stability via SYPRO Orange dye; ΔTₘ > 2°C suggests binding .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies?

Methodological Answer:

- Systematic Analog Synthesis: Modify substituents (e.g., replace 2-methylpropyl with cyclopropyl or aryl groups) and test bioactivity.

- Multivariate Analysis: Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity.

- Meta-Analysis: Compare data across studies, ensuring consistent assay conditions (pH, temperature). For example, shows sulfonamide groups enhance activity vs. non-sulfonamide analogs .

Q. Which computational methods predict target interactions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding stability over 100+ ns trajectories (GROMACS/AMBER). Analyze root-mean-square deviation (RMSD) of ligand-protein complexes.

- Free Energy Perturbation (FEP): Calculate binding free energy differences for analogs.

- ADMET Prediction: Use SwissADME or ADMETLab to optimize pharmacokinetics (e.g., blood-brain barrier permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.